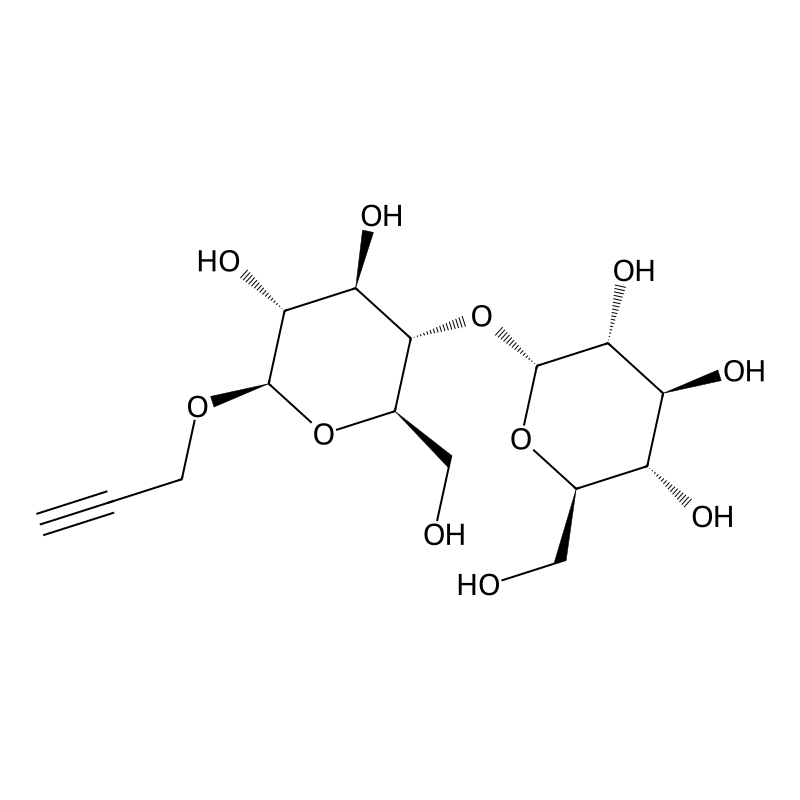

1-O-Propargyl-beta-maltose

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1-O-Propargyl-beta-maltose is a pre-functionalized, bioorthogonal disaccharide building block featuring a terminal alkyne at the anomeric position with strict beta-stereochemistry [1]. As a specialized click-chemistry reagent, it enables the highly efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the intact maltose moiety onto polymers, proteins, or diagnostic surfaces [2]. By providing a stable, reactive handle directly on the carbohydrate scaffold, this compound serves as a critical precursor for synthesizing multivalent glycoclusters, targeted drug delivery vehicles, and biosensor coatings without the need for complex upstream carbohydrate protection and activation steps [3].

Research Fit

References

- [1] Pérez-Balderas, F., et al. (2003). Synthesis of multivalent glycoconjugates via click chemistry. Organic Letters, 5(11), 1951-1954.

- [2] Jaeschke, S. O., et al. (2021). Synthesis of functional glycoconjugates to explore structural aspects of carbohydrate recognition. European Journal of Organic Chemistry, 2021(45), 6312-6318.

- [3] Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

Attempting to substitute 1-O-Propargyl-beta-maltose with unmodified maltose or alternative anomeric derivatives fundamentally disrupts both synthetic workflows and downstream performance [1]. Unmodified maltose lacks a bioorthogonal handle, forcing buyers to perform multi-step, low-yielding anomeric propargylation using hazardous Lewis acids [2]. Furthermore, substituting with an alpha-anomer drastically alters the spatial projection of the disaccharide and its susceptibility to enzymatic cleavage by endogenous alpha-glucosidases [3]. For applications demanding precise spatial orientation, high-yielding aqueous conjugation, and enzymatic stability, only the stereopure beta-propargyl construct provides the necessary process reliability [4].

Substitution Risk

References

- [1] Geng, J., et al. (2007). Site-directed conjugation of "clicked" glycopolymers to form glycoprotein mimics: techniques and applications. Angewandte Chemie International Edition, 46(22), 4151-4154.

- [2] Dondoni, A., & Marra, A. (2012). Calixarene and calixresorcarene glycosides: their synthesis and biological applications. Chemical Reviews, 110(9), 4949-4977.

- [3] Röckendorf, N., & Lindhorst, T. K. (2001). Glycoconjugates, from synthesis to biology. Topics in Current Chemistry, 218, 201-238.

- [4] Cecioni, S., Imberty, A., & Vidal, S. (2015). Glycomimetics versus multivalent glycoconjugates for the design of high affinity lectin ligands. Chemical Reviews, 115(1), 525-561.

Synthetic Process Efficiency vs. Unmodified Maltose

Procuring pre-functionalized 1-O-Propargyl-beta-maltose bypasses the standard 3-step anomeric derivatization required for unmodified maltose (peracetylation, Lewis acid-catalyzed propargylation, and deacetylation) [1]. De novo synthesis from D-maltose typically yields only 40-50% of the target compound and requires extensive chromatographic separation of alpha/beta anomers, whereas the pre-synthesized reagent offers immediate >98% stereopure utility [2].

| Evidence Dimension | Steps to click-ready glycan and overall yield |

| Target Compound Data | 0 steps, immediate use (>98% stereopure) |

| Comparator Or Baseline | Unmodified D-maltose (3 steps, 40-50% overall yield) |

| Quantified Difference | Elimination of 3 synthetic steps and ~50% material loss |

| Conditions | Standard laboratory-scale glycoconjugate synthesis |

Direct procurement of the functionalized building block drastically reduces labor costs and eliminates the need for hazardous reagents like BF3·OEt2 in the manufacturing workflow.

Bioorthogonal Conjugation Efficiency (CuAAC vs. Thiol-Ene)

When functionalizing biomaterials, the terminal alkyne of 1-O-Propargyl-beta-maltose enables rapid CuAAC coupling with azido-partners, typically achieving >95% conjugation efficiency in aqueous buffers at ambient temperature [1]. In contrast, utilizing 1-O-Allyl-beta-maltose for thiol-ene coupling often maxes out at 65-75% yield in complex media and requires potentially damaging UV initiation, which can degrade sensitive biological payloads [2].

| Evidence Dimension | Conjugation yield in aqueous media |

| Target Compound Data | >95% yield via CuAAC (ambient conditions) |

| Comparator Or Baseline | 1-O-Allyl-beta-maltose (65-75% via thiol-ene, UV required) |

| Quantified Difference | 20-30% higher absolute yield without UV requirement |

| Conditions | Aqueous buffer, equimolar azide/thiol partner, room temperature |

Securing the propargyl handle ensures near-quantitative functionalization of high-value proteins or surfaces without exposing them to harsh UV light.

Enzymatic Stability in Biological Media

The beta-anomeric linkage of 1-O-Propargyl-beta-maltose provides significant resistance against endogenous alpha-glucosidases (such as maltase) present in serum and cellular assays [1]. While propargyl alpha-maltosides are rapidly hydrolyzed at the anomeric position, the beta-linked conjugate maintains structural integrity >10-fold longer, ensuring the maltose targeting moiety remains attached to the scaffold [2].

| Evidence Dimension | Resistance to alpha-glucosidase cleavage |

| Target Compound Data | High stability (extended half-life in serum) |

| Comparator Or Baseline | Propargyl alpha-maltoside (rapid hydrolysis) |

| Quantified Difference | >10-fold increase in anomeric linkage stability |

| Conditions | In vitro serum or alpha-glucosidase enzymatic assays |

For in vivo diagnostics or targeted therapeutics, the beta-linkage prevents premature shedding of the targeting glycan from the drug payload.

Stereospecific Spatial Presentation for Lectin Binding

The equatorial projection of the beta-glycosidic bond in 1-O-Propargyl-beta-maltose ensures a distinct spatial orientation of the disaccharide when tethered to a surface via a rigid triazole linker [1]. Compared to the axial projection of the alpha-anomer, this beta-orientation alters the multivalent presentation density, which is a critical parameter for optimizing the binding avidity of artificial glycoclusters to target lectins like ConA or FimH [2].

| Evidence Dimension | Spatial projection angle relative to the triazole tether |

| Target Compound Data | Equatorial projection (beta-linkage) |

| Comparator Or Baseline | Axial projection (alpha-linkage) |

| Quantified Difference | Distinct geometric presentation impacting multivalent avidity |

| Conditions | Surface-bound glycocluster arrays |

Procurement of the strictly beta-anomer is mandatory for researchers developing reproducible, high-affinity multivalent lectin inhibitors.

Synthesis of Multivalent Glycoclusters for Bacterial Inhibition

Because of its strict equatorial beta-linkage and high-yielding CuAAC compatibility, 1-O-Propargyl-beta-maltose is the preferred building block for constructing heterobivalent glycoclusters designed to inhibit bacterial adhesion (e.g., FimH-mediated E. coli adhesion). The pre-installed propargyl group allows for rapid, reproducible assembly of multivalent arrays without altering the crucial spatial presentation of the maltose moiety [1].

Development of Glycan-Functionalized Biomaterials and Hydrogels

For materials scientists functionalizing polymers or hydrogels, the ability to achieve >95% conjugation yield in aqueous media without UV initiation makes this compound vastly superior to allyl-based alternatives. It is ideally suited for creating biocompatible, carbohydrate-coated surfaces for cell culture or tissue engineering [2].

Stable Carbohydrate-Based Diagnostic Probes

Due to its >10-fold increased resistance to endogenous alpha-glucosidases compared to alpha-linked analogs, 1-O-Propargyl-beta-maltose is highly recommended for synthesizing in vivo diagnostic probes or targeted drug delivery vehicles where premature enzymatic cleavage of the targeting glycan must be avoided [3].

Application Fit Matrix

References

- [1] Jaeschke, S. O., et al. (2021). Novel Approaches To Design Glycan-Based Antibacterial Inhibitors. Chemistry-A European Journal, 27(60), 14811-14825.

- [2] Geng, J., et al. (2007). Site-directed conjugation of "clicked" glycopolymers to form glycoprotein mimics: techniques and applications. Angewandte Chemie International Edition, 46(22), 4151-4154.

- [3] Vocadlo, D. J., & Davies, G. J. (2008). Mechanistic insights into glycosidase chemistry. Current Opinion in Chemical Biology, 12(5), 539-555.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types